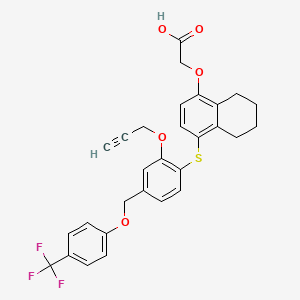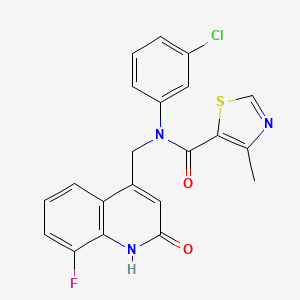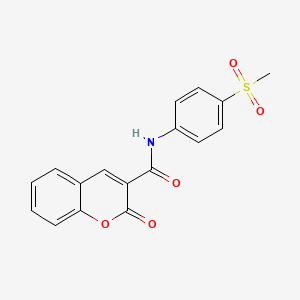![molecular formula C24H19F4N5O B10779742 (8R)-8-[3-(2-Fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B10779742.png)
(8R)-8-[3-(2-Fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of CHEMBL576258 involves multiple steps, starting with the preparation of the tetrahydroimidazo[1,5-a]pyrimidin-6-amine core. This core is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The fluoropyridinyl and trifluoromethoxyphenyl groups are then introduced through substitution reactions, using reagents such as fluoropyridine and trifluoromethoxybenzene . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
CHEMBL576258 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoropyridinyl and trifluoromethoxyphenyl groups can be substituted with other functional groups using appropriate reagents and conditions
Scientific Research Applications
CHEMBL576258 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of CHEMBL576258 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
CHEMBL576258 can be compared with other similar compounds, such as those with similar core structures or functional groups. Some similar compounds include:
- (8R)-8-[3-(2-Fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine
- Other tetrahydroimidazo[1,5-a]pyrimidin-6-amine derivatives with different substituents . The uniqueness of CHEMBL576258 lies in its specific combination of fluoropyridinyl and trifluoromethoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H19F4N5O |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
(8R)-8-[3-(2-fluoropyridin-3-yl)phenyl]-8-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-imidazo[1,5-a]pyrimidin-6-amine |
InChI |
InChI=1S/C24H19F4N5O/c25-20-19(6-2-11-30-20)15-4-1-5-17(14-15)23(21-31-12-3-13-33(21)22(29)32-23)16-7-9-18(10-8-16)34-24(26,27)28/h1-2,4-11,14H,3,12-13H2,(H2,29,32)/t23-/m1/s1 |
InChI Key |
OPSMDCTXTURNQW-HSZRJFAPSA-N |
Isomeric SMILES |
C1CN=C2[C@@](N=C(N2C1)N)(C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC(=C4)C5=C(N=CC=C5)F |
Canonical SMILES |
C1CN=C2C(N=C(N2C1)N)(C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC(=C4)C5=C(N=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(s)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B10779670.png)
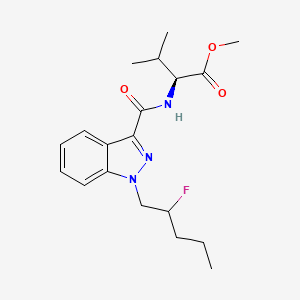
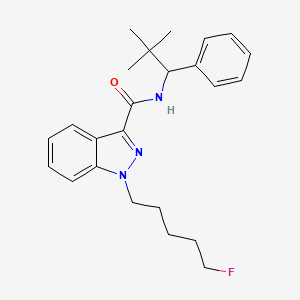
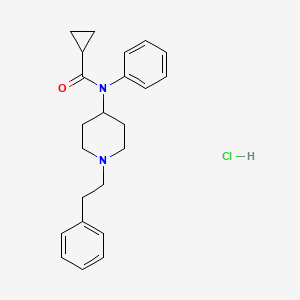
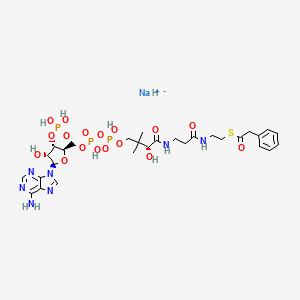
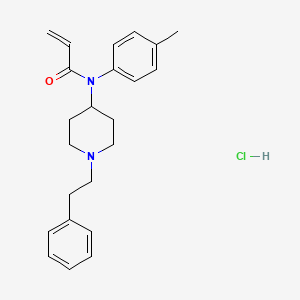
![N-[(2S)-1-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B10779702.png)
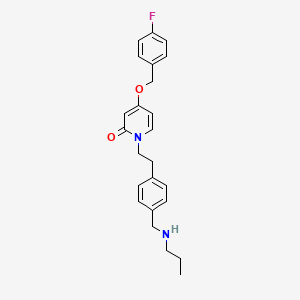
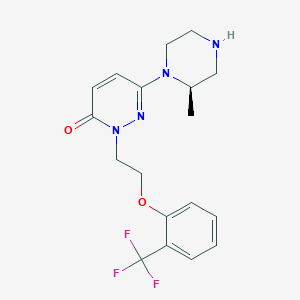
![8-Chloro-2-isopropyl-3-(3-(3-(methylsulfonyl)phenoxy)phenyl)imidazo[1,2-a]pyridine](/img/structure/B10779717.png)
![(2E,4E)-3-Methyl-5-[(1R,2S)-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-cyclopentyl]-penta-2,4-dienoic acid](/img/structure/B10779722.png)
